Pyridine-4-boronic acid

概要

説明

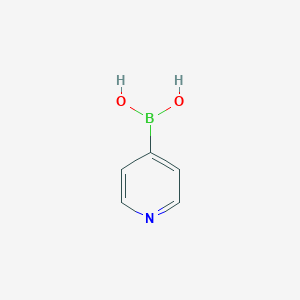

Pyridine-4-boronic acid (CAS 1692-15-5) is an organoboron compound with the molecular formula C₅H₆BNO₂ and a molecular weight of 122.92 g/mol . It consists of a pyridine ring substituted with a boronic acid (-B(OH)₂) group at the para position. This structural configuration enables its participation in key reactions such as Suzuki-Miyaura cross-coupling, a cornerstone in synthesizing biaryl compounds for pharmaceuticals and materials science . The compound is typically synthesized via palladium-catalyzed borylation of halogenated pyridines, as described in a 2018 patent using 4-bromopyridine hydrochloride as a precursor .

This compound exhibits moderate stability under recommended storage conditions but is incompatible with strong oxidizers and metals, decomposing into toxic gases like carbon monoxide and nitrogen oxides . Its safety profile mandates precautions such as respiratory protection and avoidance of dust formation during handling .

準備方法

Synthetic Routes and Reaction Conditions: Pyridine-4-boronic acid can be synthesized through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce the boronic acid group at the ortho position relative to a directing group on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form this compound.

Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of this compound typically employs palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .

化学反応の分析

Types of Reactions: Pyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Amide Synthesis: this compound can catalyze the dehydrative condensation of carboxylic acids and amines to form amides.

Esterification: The compound can also catalyze the esterification of alpha-hydroxycarboxylic acids with alcohols.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Carboxylic Acids and Amines: Used in amide synthesis reactions.

Alcohols: Used in esterification reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Amides: Formed from amide synthesis reactions.

Esters: Formed from esterification reactions.

科学的研究の応用

Organic Synthesis

One of the primary applications of pyridine-4-boronic acid is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals. This compound serves as a reagent in palladium-catalyzed reactions, facilitating the synthesis of various compounds used in drug development .

Table 1: Applications in Organic Synthesis

Medicinal Chemistry

This compound has shown potential in medicinal chemistry as a building block for developing inhibitors for various diseases. It has been utilized in synthesizing compounds that target enzymes such as DYRK1A, which are implicated in neurodegenerative diseases . Additionally, it has been explored for its role in creating HIV-1 protease inhibitors and cancer therapeutics targeting protein kinases like PDK1 and CK2 .

Table 2: Medicinal Applications

| Compound Type | Target Enzyme/Pathway | Reference |

|---|---|---|

| DYRK1A Inhibitors | Neurodegenerative diseases | |

| HIV-1 Protease Inhibitors | Antiviral therapy | |

| Cancer Therapeutics | Protein Kinase Inhibition |

Sensor Development

The high binding affinity of boronic acids with diols makes this compound suitable for sensor applications. It has been used to develop sensors capable of detecting glucose and other biomolecules due to its ability to form reversible covalent bonds with diol-containing compounds .

Synthesis of New Compounds

Recent studies have demonstrated the synthesis of novel compounds using this compound as a precursor. For instance, researchers synthesized pyridazino[4,5-b]indol-4-ones as potential DYRK1A inhibitors, showcasing the compound's utility in creating new therapeutic agents .

Crystal Engineering

This compound has also been employed in crystal engineering due to its ability to form hydrogen bonds and interact with metal ions. A study investigated its use in constructing magnetic materials through coordination with platinum cyanide complexes, highlighting its role in supramolecular chemistry .

Safety Considerations

While this compound is valuable for research, it poses safety risks, including skin and eye irritation. Proper handling protocols must be followed to ensure safety during laboratory work .

作用機序

Pyridine-4-boronic acid exerts its effects through several mechanisms:

類似化合物との比較

Structural Isomers and Positional Variants

Pyridine-3-Boronic Acid (CAS 1692-25-7)

- Structure : Boronic acid at the meta position of the pyridine ring.

- Applications : Used in medicinal chemistry for its distinct binding interactions with biological targets .

Pyridine-2-Boronic Acid

- Structure : Boronic acid at the ortho position.

- Challenges : Steric hindrance from proximity to the pyridine nitrogen limits its utility in cross-coupling reactions .

4-Pyridineboronic Acid Pinacol Ester (CAS 181219-01-2)

- Structure : Boronic acid protected as a pinacol ester.

- Advantages : Enhanced stability and solubility in organic solvents, making it preferable for reactions requiring anhydrous conditions .

- Applications : Intermediate in synthesizing complex molecules where the free boronic acid is too reactive .

Substituted Pyridine Boronic Acids

2-Methoxy-6-(Trifluoromethyl)Pyridine-4-Boronic Acid

- Structure : Contains methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.

- Reactivity : The electron-withdrawing -CF₃ group enhances electrophilicity, improving coupling efficiency in Suzuki reactions. The methoxy group contributes to solubility .

- Applications : Valued in agrochemical and pharmaceutical synthesis for its stability and reactivity .

4-Methylpyridine-3-Boronic Acid

- Structure : Methyl group at the meta position and boronic acid at the para position.

- Biological Activity : Acts as an enzyme inhibitor by forming reversible covalent bonds with serine residues in proteases, a trait leveraged in drug design .

(2-Aminopyridin-4-yl)Boronic Acid

- Structure: Amino (-NH₂) substituent adjacent to the boronic acid.

- Properties: The amino group increases solubility in aqueous media and modifies electronic properties, enhancing reactivity in specific catalytic systems .

Boronic Acid Derivatives with Heterocyclic Systems

4-(4-Pyridinyl)Phenylboronic Acid (CAS 1045332-30-6)

- Structure : Biphenyl system with pyridine and boronic acid on separate rings.

- Applications : Used in materials science for constructing metal-organic frameworks (MOFs) due to its dual coordination sites .

N-Boc-1,2,3,6-Tetrahydrothis compound

- Structure : Partially saturated pyridine ring with a Boc-protected amine.

- Applications : Intermediate in synthesizing alkaloid-derived pharmaceuticals, offering controlled reactivity for selective functionalization .

Comparative Analysis Table

生物活性

Pyridine-4-boronic acid is a versatile compound known for its unique chemical properties and significant biological activities. This article explores its biological activity, applications in medicinal chemistry, and potential therapeutic uses, supported by data tables and relevant research findings.

This compound is characterized by its boronic acid functional group attached to a pyridine ring. Its molecular formula is , and it has a CAS number of 586-89-0. The compound can form hydrogen bonds, interact with metal ions, and function as a pH-responsive linker, making it valuable in various chemical reactions, particularly in organic synthesis and drug discovery.

This compound exhibits biological activity primarily through its interactions with enzymes and proteins. Boronic acids are known to interact with serine proteases, leading to inhibition or modulation of biological pathways. This interaction is particularly relevant in the context of cancer therapy, where protease inhibition can play a crucial role in tumor progression and metastasis .

Antitumor Activity

Research indicates that this compound derivatives may possess antitumor properties. For instance, studies have shown that compounds similar to this compound can selectively induce autophagy in renal cell carcinoma (RCC) cells lacking the von Hippel-Lindau (VHL) tumor suppressor gene. This selective cytotoxicity suggests potential applications in targeted cancer therapies .

Case Studies

-

PNT6555: A Boronic Acid Derivative

- Objective : Evaluate the potential of PNT6555, a boronic acid-based fibroblast activation protein (FAP)-targeted radiotheranostic agent.

- Findings : PNT6555 showed significant antitumor activity and selective accumulation in tumors expressing FAP. The study demonstrated that this compound could be translated into clinical settings for imaging and treating FAP-positive tumors .

-

Suzuki-Miyaura Coupling Reactions

- Objective : Investigate the use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions.

- Findings : this compound serves as an effective reagent in synthesizing various organic compounds, including those with potential therapeutic applications. Its ability to form stable complexes with palladium enhances its utility in organic synthesis .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthesis Applications of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyridine-4-boronic acid, and how can its purity be validated experimentally?

- Synthesis : Common methods include Suzuki-Miyaura coupling using palladium catalysts or alkyne diboration followed by 6π-electrocyclization .

- Purity Validation : Use nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis for stoichiometric validation. Single-crystal X-ray diffraction is recommended for definitive structural characterization .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Store at 0–6°C in airtight containers protected from light. Avoid exposure to strong oxidizers and high temperatures to prevent decomposition into harmful byproducts (e.g., CO, CO₂, boron oxides) .

Q. What analytical techniques are suitable for characterizing this compound in supramolecular systems?

- Fourier-transform infrared spectroscopy (FTIR) for boronic acid-diol interactions, UV-Vis spectroscopy for monitoring dynamic covalent bonding, and X-ray photoelectron spectroscopy (XPS) for surface analysis in metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can this compound be integrated into MOFs for enhanced sorption or catalytic applications?

- Leverage its dual Lewis acid (boron) and base (pyridinic nitrogen) reactivity. Coordinate with metal ions (e.g., Ni²⁺) during MOF synthesis to create stable frameworks for gas storage or catalysis. Monitor interactions via X-ray diffraction and thermogravimetric analysis (TGA) .

Q. What strategies mitigate decomposition during this compound-based hydrogel synthesis?

- Optimize pH (neutral to slightly acidic) to stabilize boronate ester formation. Use cryo-SEM to assess hydrogel morphology and dynamic light scattering (DLS) to monitor crosslinking efficiency. Add antioxidants (e.g., ascorbic acid) to minimize oxidation .

Q. How do competing diol/anion interactions affect this compound’s performance in chemosensors?

- Design competitive binding assays using isothermal titration calorimetry (ITC) or fluorescence quenching. Preferential binding to specific analytes (e.g., glucose vs. fructose) can be tuned by modifying the boronic acid’s electronic environment .

Q. What computational methods support the prediction of this compound’s reactivity in novel reactions?

- Density functional theory (DFT) calculations to model transition states in Suzuki couplings or boronate ester formation. Molecular dynamics simulations can predict self-assembly behavior in hydrogels or MOFs .

Q. Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of this compound derivatives?

- Systematically vary reaction conditions (solvent, temperature, catalyst loading) and validate using standardized protocols (e.g., TOF calculations). Cross-reference with literature using the FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. Why do hydrogen-bonding patterns in this compound crystals differ across studies?

- Polymorphism and crystallization solvents (e.g., DMF vs. water) influence NH⋯O and OH⋯O interactions. Use single-crystal X-ray diffraction with Rietveld refinement to resolve structural ambiguities .

Q. Methodological Best Practices

Q. How should researchers document this compound synthesis for reproducibility?

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): Provide stepwise protocols, characterization data (NMR, HPLC), and deposit raw data in repositories like Zenodo. Limit main text to critical compounds; include extended datasets in supplementary materials .

特性

IUPAC Name |

pyridin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLULGIRFKAWHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370269 | |

| Record name | Pyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692-15-5 | |

| Record name | Pyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。